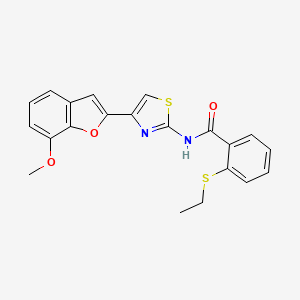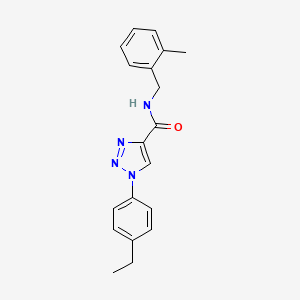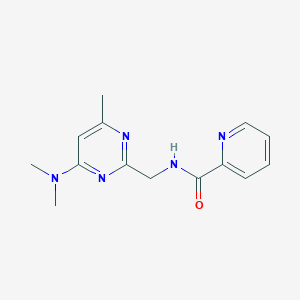
N-((4-(dimetilamino)-6-metilpirimidin-2-il)metil)picolinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring, a methyl group, and a picolinamide moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Aplicaciones Científicas De Investigación
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals due to its versatile reactivity
Mecanismo De Acción
Target of Action
The primary target of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is the Enoyl-CoA hydratase, mitochondrial . This enzyme plays a crucial role in the metabolic process of fatty acid β-oxidation, which is responsible for breaking down fatty acids to produce energy.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic process of fatty acid β-oxidation
Biochemical Pathways
The compound affects the fatty acid β-oxidation pathway. This pathway is responsible for the breakdown of fatty acids, which are then used to produce energy. By inhibiting the Enoyl-CoA hydratase, the compound disrupts this pathway, potentially leading to a decrease in energy production .
Pharmacokinetics
The metabolism and excretion of the compound would likely involve enzymatic transformations and renal excretion, respectively .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the metabolic state of the cell. In general, inhibition of the Enoyl-CoA hydratase could lead to a decrease in energy production, potentially affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its target. Additionally, the presence of other metabolites could influence the compound’s efficacy by competing for the same target .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including the presence of the dimethylamino and methylpyrimidin groups .
Cellular Effects
Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide in animal models have not been reported. Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Its structure suggests potential interactions with enzymes or cofactors, which could influence metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with picolinic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free ball milling and mechanochemical methods have been explored to enhance the efficiency and environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst with similar structural features but different reactivity and applications.
N,N-Dimethylglycine: Another compound with a dimethylamino group, used in different contexts such as metabolic studies.
Uniqueness
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide stands out due to its unique combination of a pyrimidine ring and picolinamide moiety, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and form stable complexes with metal ions makes it a valuable compound in both academic and industrial research .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIZUDAFZZGMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)
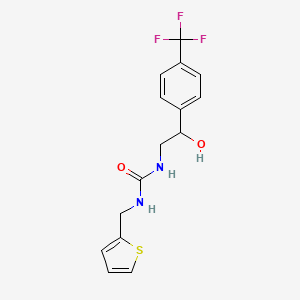
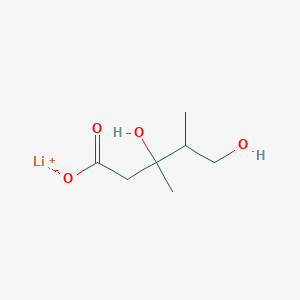
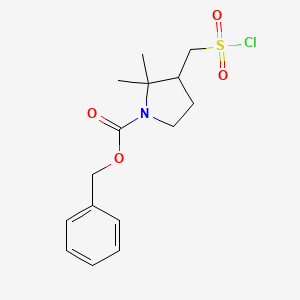
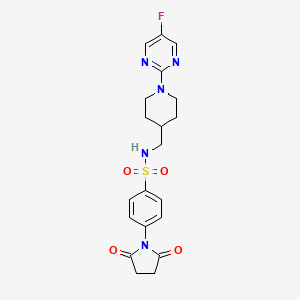
![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
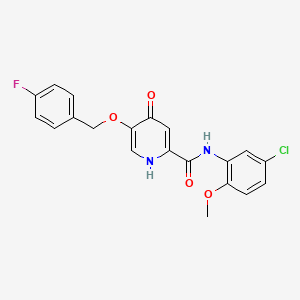

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)
